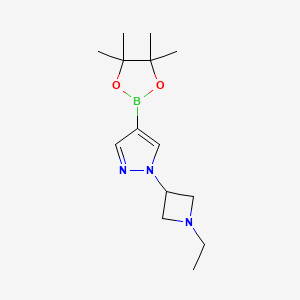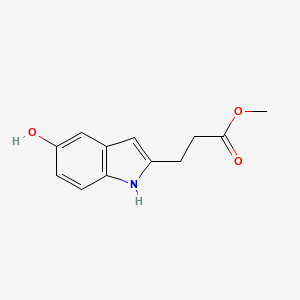![molecular formula C10H9ClN2O B13925801 3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride CAS No. 120221-74-1](/img/structure/B13925801.png)
3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of an imidazo[1,5-a]pyridine core structure with an ethyl group at the 3-position and a carbonyl chloride functional group at the 1-position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylimidazo[1,5-a]pyridine-1-carbonyl chloride typically involves the functionalization of the imidazo[1,5-a]pyridine core. One common method is the chlorination of 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. The reaction proceeds as follows:
Starting Material: 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid.
Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Conditions: Reflux in an inert solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
Product: this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) under ambient conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acid: Formed by hydrolysis.
Alcohol: Formed by reduction.
科学研究应用
3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is used in the development of novel materials, including polymers and coatings, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism of action of 3-ethylimidazo[1,5-a]pyridine-1-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophile, facilitating nucleophilic attack and subsequent formation of various derivatives. In biological systems, the compound may interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-Methylimidazo[1,5-a]pyridine-1-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
3-Phenylimidazo[1,5-a]pyridine-1-carbonyl chloride: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the ethyl group at the 3-position and the carbonyl chloride group at the 1-position makes it a versatile intermediate for various synthetic applications. Its reactivity towards nucleophiles and ability to form diverse derivatives further enhance its utility in research and industrial applications.
属性
CAS 编号 |
120221-74-1 |
|---|---|
分子式 |
C10H9ClN2O |
分子量 |
208.64 g/mol |
IUPAC 名称 |
3-ethylimidazo[1,5-a]pyridine-1-carbonyl chloride |
InChI |
InChI=1S/C10H9ClN2O/c1-2-8-12-9(10(11)14)7-5-3-4-6-13(7)8/h3-6H,2H2,1H3 |
InChI 键 |
RHIBFTMMKBSBJK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=C2N1C=CC=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


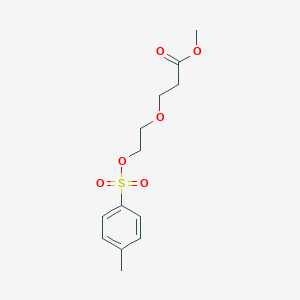
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)

![4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13925741.png)

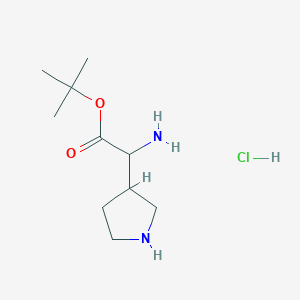
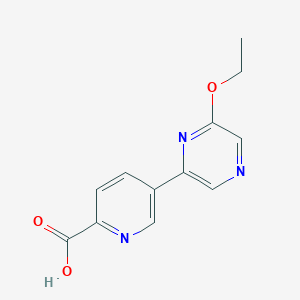


![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)

